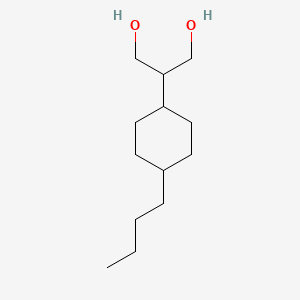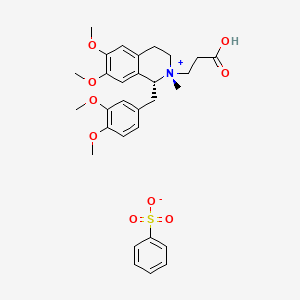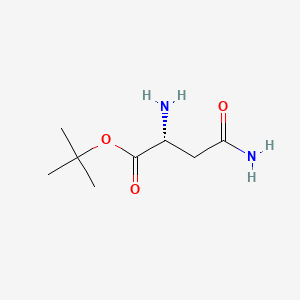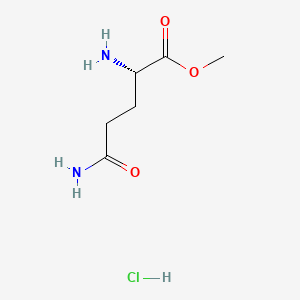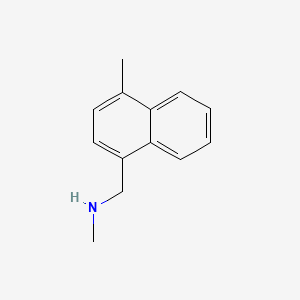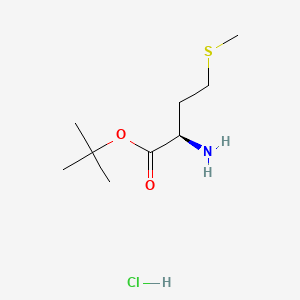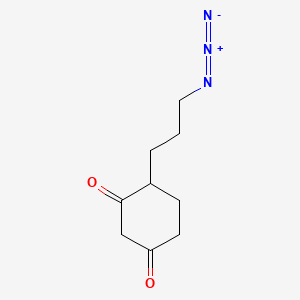
DAz-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DAz-2 is a cell-permeable sulfonic acid probe that can directly detect sulfonic acid-modified proteins in living cells . It is widely used in scientific research for its ability to identify and analyze sulfenic acid modifications in proteins, which are crucial for understanding oxidative stress and redox biology .
作用机制
Target of Action
The primary target of 4-(3-Azidopropyl)cyclohexane-1,3-dione is sulfenic acid-modified proteins . These proteins play a crucial role in the detection of cysteine oxidation . Redox-sensitive cysteine residues in proteins may function as sensors of reactive oxygen species (ROS) and also serve as molecular switches, activating or deactivating proteins, following a change in oxidation state .
Mode of Action
4-(3-Azidopropyl)cyclohexane-1,3-dione is a cell-permeable chemical probe that reacts specifically with sulfenic acid-modified proteins . The azido group of this compound provides a method for selective conjugation to phosphine- or alkynyl-derivatized reagents, such as biotin or various fluorophores, for subsequent analysis of the labeled proteins .
Biochemical Pathways
The compound affects the biochemical pathways involving redox-sensitive cysteine residues in proteins . These residues may function as sensors of reactive oxygen species (ROS) and also serve as molecular switches, activating or deactivating proteins, following a change in oxidation state . Sulfenic acid is the initial oxidation product of cysteine by relatively mild oxidizing agents such as hydrogen peroxide .
Pharmacokinetics
It is known to be a cell-permeable compound , which suggests it can cross cell membranes and reach its target sites within cells.
Result of Action
The use of 4-(3-Azidopropyl)cyclohexane-1,3-dione in cells leads to the identification of sulfenic acid-modified proteins having a diverse range of functions . This suggests that the compound’s action results in the detection and labeling of these proteins, providing valuable information about their roles and functions.
Action Environment
The action of 4-(3-Azidopropyl)cyclohexane-1,3-dione is influenced by the presence of oxygen. In vivo labeling with this compound shows that certain cysteine residues form a sulfenic acid modification when cells are exposed to oxygen .
生化分析
Biochemical Properties
4-(3-Azidopropyl)cyclohexane-1,3-dione is a cell-permeable chemical probe used to detect cysteine oxidation in proteins . Redox-sensitive cysteine residues in proteins may function as sensors of reactive oxygen species (ROS) and also serve as molecular switches, activating or deactivating proteins, following a change in oxidation state .
Cellular Effects
4-(3-Azidopropyl)cyclohexane-1,3-dione has been shown to inhibit the growth of tumor cells . It blocks the activation of a protein called growth factor β (GFβ), which is essential for cellular proliferation .
Molecular Mechanism
The azido group of 4-(3-Azidopropyl)cyclohexane-1,3-dione provides a method for selective conjugation to phosphine- or alkynyl- derivatized reagents, such as biotin or various fluorophores, for subsequent analysis of the labeled proteins .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DAz-2 involves the preparation of a 10 μM protein, 50 μg cellular lysate, or 200 μg protein lysate. The reaction is initiated by adding 50 or 100 μM hydrogen peroxide and incubating at room temperature for 20 minutes. Subsequently, 1 mM this compound or 5% (v/v) dimethyl sulfoxide is added, and the reaction is allowed to proceed at room temperature for 15 minutes . The reaction is quenched with 5 mM dithiothreitol, and excess reagents are removed via gel filtration .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the available literature. the synthesis typically involves standard organic synthesis techniques and purification methods such as gel filtration and high-performance liquid chromatography .
化学反应分析
Types of Reactions
DAz-2 primarily undergoes oxidation reactions. It reacts specifically with sulfenic acid-modified proteins, which are the initial oxidation products of cysteine by mild oxidizing agents such as hydrogen peroxide .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide is commonly used to oxidize cysteine residues to sulfenic acid.
Reaction Conditions: The reactions are typically carried out at room temperature with incubation times ranging from 15 to 20 minutes.
Major Products
The major products formed from these reactions are sulfenic acid-modified proteins, which can be further analyzed using techniques such as SDS-PAGE and Western blotting .
科学研究应用
DAz-2 has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
DAz-1: An analogue of DAz-2 with similar properties but lower potency.
DCP-N3: Another sulfonic acid probe used for detecting cysteine oxidation in proteins.
Uniqueness
This compound is unique due to its high potency and specificity for sulfenic acid-modified proteins. It provides a robust method for the selective conjugation and analysis of these modifications, making it a valuable tool in redox biology research .
属性
IUPAC Name |
4-(3-azidopropyl)cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c10-12-11-5-1-2-7-3-4-8(13)6-9(7)14/h7H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYUHTIXSZXDBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC(=O)C1CCCN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

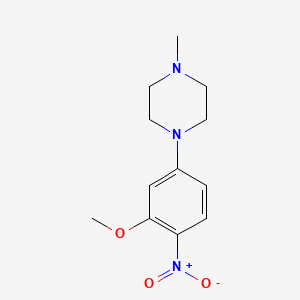
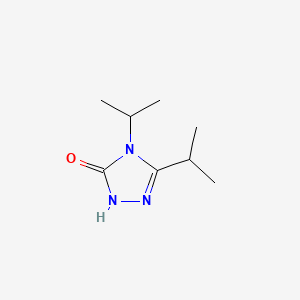
![4-Hydroxybenzo[g]quinoline-3-carboxylic acid](/img/structure/B592755.png)
